molecular formula C11H16ClNO2 B2879643 (S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride CAS No. 906365-71-7

(S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride

Cat. No.: B2879643
CAS No.: 906365-71-7
M. Wt: 229.7
InChI Key: YBISSEMJDVQWHU-PPHPATTJSA-N
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Description

“(S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 2225126-95-2 . It has a molecular weight of 229.71 and is typically stored at 4 degrees Celsius . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO2.ClH/c1-7-3-8(2)5-9(4-7)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.71 . It is a powder in physical form and is typically stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

(S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride has been studied for its synthesis and characterization within the context of developing optically pure compounds. The research conducted by O'reilly, Derwin, and Lin (1990) highlights the preparation of optically pure (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid as its hydrochloride through a process that avoids significant racemization. This study underscores the significance of asymmetric hydrogenation catalyst systems for the rapid screening of chiral phosphine ligands, demonstrating the compound's relevance in the synthesis of enantiomerically pure substances (O'reilly, Derwin, & Lin, 1990).

Polymorphism Studies

Polymorphism in pharmaceutical compounds is critical for understanding their physical and chemical properties. The study by Vogt et al. (2013) on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride showcases the characterization of polymorphic forms using spectroscopic and diffractometric techniques. This research provides insights into the challenges of analytical and physical characterization of polymorphic pharmaceutical compounds, which is crucial for drug development and manufacturing processes (Vogt, Williams, Johnson, & Copley, 2013).

Pharmaceutical Applications

The compound's structural and energetic aspects have been explored in the context of bupropion hydrochloride polymorphism. Research by Maccaroni et al. (2012) found that crystalline bupropion hydrochloride undergoes a solid-solid conversion to a new polymorphic form, highlighting the relative stability of crystalline phases through quantum mechanics calculations. This study contributes to the understanding of polymorphism in pharmaceutical substances, which is vital for drug stability and efficacy (Maccaroni, Malpezzi, Famulari, & Masciocchi, 2012).

Antidepressant Agent Development

Research into substituted 3-amino-1,1-diaryl-2-propanols has shown potential in the development of antidepressant agents. Clark et al. (1979) synthesized and evaluated a series of analogues for their antidepressant properties, providing a foundation for further pharmaceutical development targeting depression (Clark, Clark, Gardner, Gaster, Hadley, Miller, & Shah, 1979).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of “(S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride”, also known as “3,5-Dimethyl-l-phenylalanine HCl”, are currently under investigation

Mode of Action

It is likely that it interacts with its targets in a specific manner that leads to changes in cellular function

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . It is likely that it influences several pathways, given the complexity of biological systems. The downstream effects of these pathway alterations would depend on the specific pathways involved.

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation . Understanding these effects is crucial for predicting the compound’s potential therapeutic applications and side effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors can include pH, temperature, presence of other molecules, and more

Properties

IUPAC Name

(2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-7-3-8(2)5-9(4-7)6-10(12)11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBISSEMJDVQWHU-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C(=O)O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C[C@@H](C(=O)O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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